molecular formula C13H10BrN3O B13897642 4-Bromo-1-(6-methoxy-3-pyridyl)indazole

4-Bromo-1-(6-methoxy-3-pyridyl)indazole

Cat. No.: B13897642
M. Wt: 304.14 g/mol
InChI Key: YKEZYQVLCSIEHQ-UHFFFAOYSA-N
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Description

4-Bromo-1-(6-methoxy-3-pyridyl)indazole is a heterocyclic compound with the molecular formula C13H10BrN3O and a molecular weight of 304.14 g/mol It is a derivative of indazole, a bicyclic compound containing a benzene ring fused to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-(6-methoxy-3-pyridyl)indazole can be achieved through various methods. One common approach involves the cyclization of 2-azidobenzaldehydes with amines under catalyst-free and solvent-free conditions . Another method includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed cyclization of o-haloaryl-N-tosylhydrazones . These methods typically yield good to excellent results with minimal byproducts.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(6-methoxy-3-pyridyl)indazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organometallic compounds.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Organometallic reagents such as Grignard reagents or organolithium compounds.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized indazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

4-Bromo-1-(6-methoxy-3-pyridyl)indazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-1-(6-methoxy-3-pyridyl)indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival . This makes it a potential candidate for anticancer drug development.

Comparison with Similar Compounds

Similar Compounds

    1H-Indazole: A parent compound with a similar structure but lacking the bromine and methoxy substituents.

    4-Bromo-1H-indazole: Similar to 4-Bromo-1-(6-methoxy-3-pyridyl)indazole but without the pyridyl and methoxy groups.

    6-Methoxy-1H-indazole: Contains the methoxy group but lacks the bromine and pyridyl substituents.

Uniqueness

This compound is unique due to the presence of both bromine and methoxy substituents, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups allows for diverse chemical modifications and enhances its potential as a versatile scaffold in drug discovery and material science.

Properties

Molecular Formula

C13H10BrN3O

Molecular Weight

304.14 g/mol

IUPAC Name

4-bromo-1-(6-methoxypyridin-3-yl)indazole

InChI

InChI=1S/C13H10BrN3O/c1-18-13-6-5-9(7-15-13)17-12-4-2-3-11(14)10(12)8-16-17/h2-8H,1H3

InChI Key

YKEZYQVLCSIEHQ-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C=C1)N2C3=C(C=N2)C(=CC=C3)Br

Origin of Product

United States

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